molecular formula C10H15NO2 B14754272 (3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one

(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one

Cat. No.: B14754272
M. Wt: 181.23 g/mol
InChI Key: LBDBOBOIHMQPRS-UHFFFAOYSA-N
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Description

Hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolidines and is characterized by a cyclopropane ring fused to an oxazolo-pyridine system. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. These methods are designed to be efficient and cost-effective while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one can be compared with other similar compounds, such as:

    Oxazolidines: These compounds share a similar core structure but may differ in their substituents and functional groups.

    Cyclopropane derivatives: Compounds with a cyclopropane ring exhibit unique chemical properties and reactivity.

    Pyridine derivatives: These compounds are known for their wide range of biological activities and applications.

The uniqueness of hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one lies in its fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.03,5]decan-2-one

InChI

InChI=1S/C10H15NO2/c1-10(2)11-7(5-13-10)3-6-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3

InChI Key

LBDBOBOIHMQPRS-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC3CC3C2=O)CO1)C

Origin of Product

United States

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